2-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:
- 8-Carboxamide moiety: A critical pharmacophore observed in analogous compounds, often associated with target binding (e.g., kinase inhibition or receptor modulation) .
- 2-(3,5-Dimethylphenyl)amino-2-oxoethyl side chain: This substituent distinguishes the compound from others in its class, combining an amide linker with a lipophilic 3,5-dimethylphenyl group, which may improve membrane permeability and target affinity .
The compound’s synthesis likely involves coupling reactions, similar to methods described for structurally related triazoloquinazolines .
Properties
IUPAC Name |
2-[2-(3,5-dimethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-16(2)13-29-25(36)20-7-8-22-23(12-20)34-27(32(26(22)37)14-17(3)4)31-33(28(34)38)15-24(35)30-21-10-18(5)9-19(6)11-21/h7-12,16-17H,13-15H2,1-6H3,(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZSANMKVQWUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazoles and quinazolines are known to interact with a variety of enzymes and receptors in biological systems. They are often used in medicinal chemistry due to their wide range of therapeutic activities.
Mode of Action
The mode of action of triazoles and quinazolines can vary greatly depending on their specific structures and the functional groups they contain. For example, some triazoles act by binding to the active site of enzymes, inhibiting their function.
Biochemical Pathways
Triazoles and quinazolines can affect a variety of biochemical pathways. For instance, some derivatives have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazoles and quinazolines can also vary widely. Factors such as the compound’s structure, the presence of functional groups, and the patient’s physiology can all influence these properties.
Result of Action
The result of the compound’s action can depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to decreased activity of that enzyme and changes in the biochemical pathways it is involved in.
Biological Activity
The compound 2-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features:
- A triazole ring that contributes to its biological activity.
- A quinazoline moiety known for various pharmacological effects.
- Multiple functional groups that enhance its interaction with biological targets.
Pharmacological Evaluation
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis in certain cancer cell lines.
- Analgesic and Anxiolytic Effects : Similar compounds have shown significant analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties. In particular, derivatives of triazoloquinazoline structures have been evaluated for their efficacy in animal models using methods such as the elevated plus maze and hot plate tests .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the triazole ring enhances binding affinity to biological targets.
- Substituents on the phenyl rings modulate activity; for instance, the dimethyl groups at positions 3 and 5 are believed to influence lipophilicity and receptor interactions .
Study 1: Anticancer Activity
A study conducted on a series of quinazoline derivatives indicated that compounds similar to the one showed promising results in inhibiting tumor growth in vitro. The study utilized various cancer cell lines and reported IC50 values indicating effective concentration levels for inducing cytotoxicity.
Study 2: Analgesic Effects
In a pharmacological evaluation using rodent models, compounds structurally related to the target compound exhibited significant analgesic effects comparable to established analgesics like morphine. The study utilized behavioral assays such as the tail flick test to measure pain response reduction.
Study 3: Antimicrobial Studies
A comparative study assessed the antimicrobial properties of various triazoloquinazoline derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that some derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Substituent at Position 2 : The 3-chlorobenzyl group (vs. the target compound’s 3,5-dimethylphenyl amide) introduces electronegativity and moderate lipophilicity (Cl vs. CH₃). This may alter binding kinetics or solubility .
- Bioactivity Implications : Chlorinated aromatic groups often enhance target selectivity but may increase cytotoxicity risks compared to alkyl-substituted analogs .
B. N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide
- Core Structure: Pyrazine-based triazolo core (vs.
- Substituents : The 3,5-di-tert-butyl-4-hydroxybenzamide group confers antioxidant properties, a feature absent in the target compound .
Hypothetical Physicochemical and Bioactivity Comparison
Mechanistic Insights
- 3,5-Dimethylphenyl vs.
- Diisobutyl Groups : Shared with the 3-chlorobenzyl analog, these substituents likely reduce metabolic clearance, extending half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
